molecular formula C10H19N3O7 B12365290 beta-Gal NONOate

beta-Gal NONOate

Cat. No.: B12365290
M. Wt: 293.27 g/mol
InChI Key: DFCOWOMYWFVWMB-XIFSWERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Gal NONOate is synthesized through the reaction of beta-galactosyl-pyrrolidine with nitric oxide under specific conditions. The synthesis involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Scientific Research Applications

Applications in Microbiology

One of the primary applications of beta-Gal NONOate is its bactericidal activity. Studies have demonstrated that this compound exhibits higher bactericidal efficacy against Escherichia coli strains transformed with the lacZ gene compared to conventional NONOates. The release of NO from this compound significantly enhances its antimicrobial properties, making it a promising candidate for developing new antibacterial therapies .

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against E. coli strains with and without the lacZ gene. Results indicated that while both compounds exhibited some level of antibacterial activity, this compound demonstrated a marked increase in efficacy due to its targeted release mechanism . This finding suggests potential applications in treating bacterial infections where traditional antibiotics may fail.

Pharmacological Applications

The pharmacological implications of this compound are vast. Its ability to release NO in a controlled manner allows for therapeutic interventions in various diseases characterized by impaired NO signaling or oxidative stress.

Cardiovascular Health

Nitric oxide is known for its vasodilatory effects; thus, this compound could be utilized in cardiovascular therapies. Research indicates that compounds releasing NO can improve endothelial function and reduce blood pressure . The specific activation mechanism of this compound could enhance the delivery of NO to target tissues, potentially leading to improved outcomes in cardiovascular diseases.

Neuroprotection

Nitric oxide also plays a role in neuroprotection and neurotransmission. This compound's application in neurobiology is being explored for its potential to protect neurons from oxidative stress and apoptosis. Studies suggest that NO donors can mitigate neurodegenerative processes .

Biotechnological Applications

Beyond its therapeutic uses, this compound has significant implications in biotechnology, particularly in enzyme technology and metabolic engineering.

Enzyme Activation

Beta-galactosidase, the enzyme responsible for activating this compound, is widely used in biotechnology for lactose hydrolysis and producing lactose-free products. The integration of this compound into this process could enhance the efficiency of NO delivery during fermentation processes .

Data Summary Table

Application AreaDescriptionReferences
MicrobiologyBactericidal activity against E. coli ,
PharmacologyPotential use in cardiovascular therapies and neuroprotection
BiotechnologyEnhancing enzyme efficiency in lactose hydrolysis ,

Mechanism of Action

Beta-Gal NONOate exerts its effects through the controlled release of nitric oxide. The release is triggered by the enzyme beta-galactosidase, which hydrolyzes the compound to produce nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, such as vasodilation and apoptosis .

Biological Activity

Introduction

Beta-Gal NONOate, a site-specific nitric oxide (NO)-releasing compound, has garnered attention for its potential therapeutic applications in various biological contexts. This compound is activated by the enzyme beta-galactosidase, leading to the controlled release of NO, which plays a crucial role in numerous physiological processes, including vasodilation, antimicrobial activity, and modulation of cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

This compound releases NO upon enzymatic activation by beta-galactosidase. The release mechanism is characterized by the following processes:

  • Enzymatic Activation : this compound is specifically designed to be activated in environments where beta-galactosidase is present, such as certain cancer cells or bacterial infections.
  • Nitric Oxide Release : Upon activation, NO is released in a controlled manner, allowing for localized effects without systemic toxicity.
  • Biological Effects : The released NO can induce various biological responses including vasodilation, inhibition of platelet aggregation, and antimicrobial activity.

Antimicrobial Efficacy

This compound has been shown to possess significant antimicrobial properties:

  • Bactericidal Activity : In studies comparing this compound with conventional NONOate compounds, it was found that this compound exhibited superior bactericidal activity against E. coli transformed with the lacZ gene. The intracellular levels of NO were significantly higher in cells treated with this compound compared to those treated with other NO donors .
  • Mechanism of Action : The bactericidal effect is attributed to the rapid generation of NO, which disrupts bacterial cell function and viability.

Antitumor Activity

Recent research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents:

  • Synergistic Effects : Studies have demonstrated that this compound can synergistically improve the antitumor effects of cisplatin in cancer cell lines. This suggests a potential role for this compound in combination therapies for cancer treatment .
  • Cytotoxicity : It has been reported that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Vascular Protective Effects

The role of NO in vascular health is well-documented:

  • Vasodilation : this compound's ability to release NO contributes to vasodilation, which can help alleviate conditions such as hypertension and improve blood flow .
  • Platelet Function Inhibition : NO acts as a physiological inhibitor of platelet aggregation, which can reduce the risk of thrombosis .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialHigher bactericidal activity against E. coli
AntitumorSynergistic enhancement with cisplatin
Vascular ProtectionInduces vasodilation; inhibits platelet aggregation
CytotoxicityEffective against multiple cancer cell lines

Case Study 1: Bactericidal Efficacy

In an experimental setup involving E. coli strains expressing the lacZ gene, treatment with this compound resulted in a marked decrease in bacterial survival compared to controls treated with conventional NONOates. The study highlighted the potential application of this compound as a targeted antimicrobial agent in clinical settings.

Case Study 2: Cancer Therapy Enhancement

A recent study investigated the effects of this compound on human cancer cell lines when used alongside cisplatin. Results indicated that this compound not only increased the sensitivity of cancer cells to cisplatin but also reduced the required dosage of cisplatin for effective treatment, thereby minimizing potential side effects associated with higher doses .

Properties

Molecular Formula

C10H19N3O7

Molecular Weight

293.27 g/mol

IUPAC Name

(Z)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium

InChI

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2/b13-11-/t6-,7+,8+,9-,10+/m1/s1

InChI Key

DFCOWOMYWFVWMB-XIFSWERBSA-N

Isomeric SMILES

C1CCN(C1)/[N+](=N/O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/[O-]

Canonical SMILES

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-]

Origin of Product

United States

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